molecular formula C9H10OS B1596091 Thiochroman-4-ol CAS No. 40316-60-7

Thiochroman-4-ol

Cat. No.: B1596091
CAS No.: 40316-60-7
M. Wt: 166.24 g/mol
InChI Key: FWVSZXYNCFXKRT-UHFFFAOYSA-N
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Description

Thiochroman-4-ol is a sulfur-containing heterocyclic compound, structurally related to chroman-4-ol. It features a benzene ring fused with a tetrahydrothiopyran ring, with a hydroxyl group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.

Scientific Research Applications

Thiochroman-4-ol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiochroman-4-ol can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to form 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones, which can be subsequently reduced to this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: Thiochroman-4-ol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form thiochroman-4-one or other oxidized derivatives.

    Reduction: Reduction of thiochroman-4-one can yield this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Comparison with Similar Compounds

    Chroman-4-ol: Similar in structure but contains an oxygen atom instead of sulfur.

    Thiochroman-4-one: The oxidized form of thiochroman-4-ol.

    Thioflavanone: Another sulfur-containing heterocycle with a different ring structure.

Uniqueness: this compound is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in different types of chemical reactions and interactions, making this compound a versatile compound in various applications .

Properties

IUPAC Name

3,4-dihydro-2H-thiochromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSZXYNCFXKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960750
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
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Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40316-60-7
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
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Record name 3,4-Dihydro-2H-1-benzothiopyran-4-ol
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Record name 3,4-dihydro-2H-1-benzothiopyran-4-ol
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Synthesis routes and methods I

Procedure details

Reduction of thiochroman-4-one with lithium aluminum hydride by the method of Preparation O, Part (iii), affords thiochroman-4-ol in like manner. This is taken up in acetic acid containing a molar excess of acetic anhydride, the mixture heated at reflux for three hours, cooled, ethanol added to quench the excess anhydride and the mixture hydrogenated by the method of Example 11.
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Synthesis routes and methods II

Procedure details

A solution of thiochroman-4-one (9 g) in ether (27 ml) was added slowly to a mixture of lithium aluminium hydride (0.53 g) in ether (54 ml). After the end of the addition, the mixture was refluxed for 2 hours. The reaction mixture was cooled and ice was added, followed by water and by a solution of 20% H2SO4. The water phase was washed twice with ether. The ether phase was washed twice with NaOH 2N, and once with water, dried over MgSO4 and evaporated. The clear oil (8.9 g) crystallised after few hours. Rdt=97%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the conformational preference of Thiochroman-4-ol in solution?

A1: Studies utilizing infrared spectroscopy, specifically examining the OH stretching region, suggest that this compound predominantly adopts a conformation where the hydroxyl group engages in intramolecular hydrogen bonding with the pi-electrons of the aromatic ring. This interaction leads to characteristic shifts in the infrared spectrum. []

Q2: Can this compound be synthesized enantioselectively?

A2: Yes, enantiomerically pure (S)-Thiochroman-4-ol can be obtained through a combination of enzymatic kinetic resolution and the Mitsunobu reaction. This approach utilizes Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (R)-acetate, leaving the (S)-acetate untouched. Subsequent Mitsunobu inversion of the (S)-acetate yields (S)-Thiochroman-4-ol in high enantiomeric excess. []

Q3: What is the reactivity of this compound with Xenon Difluoride?

A3: Xenon Difluoride (XeF2) reacts with this compound to yield α-fluoro substituted products. The specific product distribution is dependent on the reaction conditions and the presence of other substituents on the this compound molecule. This reaction highlights the potential for selective fluorination of this compound derivatives. []

Q4: Can this compound be used as a building block in organic synthesis?

A4: Absolutely! this compound serves as a valuable precursor in the synthesis of thiochromane derivatives. For instance, it can participate in visible light-mediated, photocatalyst-free C-S cross-coupling reactions, leading to the formation of diverse thiochromane structures. [] This approach provides a sustainable and efficient route to access these important heterocyclic compounds.

Q5: Does this compound interact with any known enzymes?

A5: Research indicates that this compound acts as a substrate for rabbit liver 3-hydroxyhexobarbital dehydrogenase. This enzyme, primarily known for its role in drug metabolism, also catalyzes the dehydrogenation of this compound, showcasing the compound's potential interaction with biological systems. []

Q6: Are there any known applications of this compound in material science?

A6: While not directly addressed in the provided literature, this compound's ability to coordinate to metal centers, as evidenced by its interaction with a nickel-containing cubane-like cluster, hints at its potential in materials chemistry. Specifically, its sulfur atom can act as a ligand for the synthesis of metal complexes with possible applications in catalysis or materials science. []

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